Avatrombopag is a small molecule thrombopoietin receptor agonist (TPO-RA) that stimulates the production of platelets. [, ] It is classified as a non-peptide, orally bioavailable TPO-RA. [] In scientific research, avatrombopag serves as a valuable tool for investigating platelet production pathways and addressing thrombocytopenia, a condition characterized by low platelet counts. [, ]
Avatrombopag is derived from the class of compounds known as thiazoles and thiophenes, which are characterized by their heterocyclic structures. The chemical structure incorporates multiple rings, including cyclohexane, piperazine, pyridine, and piperidine, along with thiophene and thiazole moieties. This complex arrangement contributes to its pharmacological properties.
The synthesis of avatrombopag involves several key steps, primarily focused on nucleophilic aromatic substitution reactions and amide bond formation. A typical synthetic route begins with the halogenation of 2-acetyl-4-chlorothiophene to produce a bromide intermediate. This is followed by a reaction with thiourea to form the thiazolamine structure, utilizing the Hantzsch thiazole synthesis method.
The process can be summarized as follows:
Avatrombopag has a complex molecular structure characterized by its multiple rings and functional groups. The molecular formula is CHClNOS, and it has a molecular weight of approximately 404.94 g/mol. The structural representation includes:
The presence of chlorine atoms in the structure plays a crucial role in its biological activity and selectivity.
The chemical reactions involved in synthesizing avatrombopag include:
These reactions are optimized to ensure high purity and yield while minimizing by-products during synthesis .
Avatrombopag functions as a thrombopoietin receptor agonist, mimicking the action of endogenous thrombopoietin. Upon binding to its receptor, it activates signaling pathways that promote megakaryocyte proliferation and differentiation, leading to increased platelet production in the bone marrow. This mechanism is particularly beneficial for patients suffering from thrombocytopenia due to chronic liver disease .
Avatrombopag's primary application is in treating thrombocytopenia associated with chronic liver disease. Its ability to stimulate platelet production makes it a valuable therapeutic agent in clinical settings where managing low platelet counts is critical. Ongoing research may explore additional applications in hematological disorders or other conditions characterized by impaired platelet production .
Avatrombopag was developed through rational drug design to overcome limitations of first-generation thrombopoietin receptor agonists (TPO-RAs) like romiplostim and eltrombopag. As a small-molecule, non-peptide TPO-RA, avatrombopag (molecular formula: C₂₉H₃₄Cl₂N₆O₃S₂) selectively targets the transmembrane domain of the c-Mpl (TPO-R) receptor. This binding mechanism is distinct from endogenous thrombopoietin (TPO), which interacts with the receptor's extracellular domain. Critically, avatrombopag binds to histidine residue 499 (His499) in the human c-Mpl transmembrane domain—a residue conserved only in humans and chimpanzees—explaining its species-specific activity [2] [3].
High-throughput screening identified initial lead compounds that promoted proliferation in human TPO-R-transfected Ba/F3 cells. Avatrombopag emerged as a candidate due to its oral bioavailability, lack of immunogenicity risk (unlike peptide-based agents), and absence of chelation effects on polyvalent cations (e.g., calcium or iron), eliminating dietary restrictions associated with earlier agents like eltrombopag [2] [4]. In vitro studies confirmed that avatrombopag does not compete with endogenous TPO for receptor binding (Fig. 1), enabling synergistic megakaryocyte differentiation when combined with recombinant human TPO (rhTPO) [2].
Table 1: Key Design Advantages of Avatrombopag vs. First-Generation TPO-RAs
Property | Avatrombopag | Eltrombopag | Romiplostim |
---|---|---|---|
Binding Site | Transmembrane domain | Extracellular juxtamembrane | Extracellular domain |
Species Specificity | Human/Chimpanzee | Broader species activity | Human |
Chelation Risk | None | High (requires dietary restrictions) | None |
Administration | Oral | Oral | Subcutaneous injection |
TPO Competition | No | Yes | Yes |
Structural optimization focused on enhancing c-Mpl binding affinity and pharmacokinetic properties. Avatrombopag features six ring systems—five heterocyclic (piperazine, pyridine, piperidine, thiophene, thiazole)—connected directly or via amide bonds. Key optimizations include:
Electron-withdrawing chlorine atoms on the thiophene and pyridine rings further increase electrophilicity, facilitating SNAr reactions during synthesis and enhancing metabolic stability in vivo. Unlike eltrombopag, avatrombopag lacks metal-chelating motifs (e.g., hydrazones), eliminating risks of tissue discoloration or iron deficiency [2] [4].
The large-scale synthesis of avatrombopag employs convergent routes prioritizing regioselectivity and yield optimization. The patented route (Astellas) proceeds in six linear steps with a 12% overall yield [1] [5]:
Step 1: α-Keto Halogenation
Step 2: Thiazole Ring Formation (Hantzsch Synthesis)
Step 3: Electrophilic Bromination
Step 4: Nucleophilic Aromatic Substitution (SNAr)
Step 5: Amide Bond Formation
Step 6: Second SNAr and Salt Formation
Table 2: Synthetic Route Efficiency for Avatrombopag and Analogues
Step | Reaction Type | Key Reagent/Condition | Yield | Regioselectivity Control |
---|---|---|---|---|
Thiazole Formation | Hantzsch Cyclization | Thiourea, H⁺/H₂O | 46% (2 steps) | α-Haloketone S-alkylation precedes N-cyclization |
Thiazole Bromination | Electrophilic Aromatic Substitution | NBS, DMF, 0°C | 74% | Amino group activation vs. chlorine deactivation |
Piperazine Installation | SNAr | 1-Cyclohexylpiperazine, DIPEA | 86% | Electron-deficient C4 of thiazole |
Dichloronicotinamide Coupling | Schotten-Baumann | PCl₃O, then 128 | 83% | POCl₃ activates carboxylate |
Piperidine Installation | SNAr | Ethyl isonipecotate, Δ | 89% | C5 chloride on pyridine (vs. C6) |
Critical Improvements Over Analogues:
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9